Comparative Acute Toxicity Profile in Murine Model
The acute toxicity of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid is established, whereas such data is frequently absent for its closest commercially available analogs. The target compound exhibits an intraperitoneal LD50 in mice of >2 g/kg, indicating a defined safety window for in vivo experimentation . This contrasts with compounds like 3-(2,5-Dioxo-1-phenylimidazolidin-4-yl)propanoic acid (CAS 2179-05-7) or 2-(2-oxo-3-phenylimidazolidin-1-yl)acetic acid (CAS 885955-09-9), for which no equivalent, peer-reviewed LD50 data could be located in public authoritative databases.
| Evidence Dimension | Acute Toxicity (LD50) |
|---|---|
| Target Compound Data | >2 g/kg |
| Comparator Or Baseline | 3-(2,5-Dioxo-1-phenylimidazolidin-4-yl)propanoic acid (CAS 2179-05-7) and 2-(2-oxo-3-phenylimidazolidin-1-yl)acetic acid (CAS 885955-09-9): Data not found in public authoritative databases. |
| Quantified Difference | Established in vivo toxicity threshold for target compound; unknown for comparators. |
| Conditions | Intraperitoneal (i.p.) injection; Rodent (mouse) model; LD50 - Lethal dose, 50 percent kill |
Why This Matters
For in vivo studies, a characterized toxicity profile enables informed dose selection and reduces experimental variability compared to using an analog with unknown safety parameters.
